D-Altrose-1-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

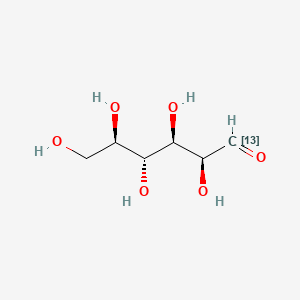

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i1+1 |

InChI Key |

GZCGUPFRVQAUEE-IKGLOVJPSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Altrose-1-13C and its chemical structure?

For Immediate Release

This technical guide provides an in-depth overview of D-Altrose-1-13C, a stable isotope-labeled monosaccharide, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, structure, and primary applications, with a focus on its role in metabolic flux analysis.

Core Concepts: Introduction to this compound

This compound is the isotopically labeled form of D-Altrose, an unnatural aldohexose monosaccharide.[1][2] In this compound, the carbon atom at the first position (C1) is replaced with the stable isotope carbon-13 (¹³C). This labeling makes this compound a valuable tracer for various biochemical and metabolic studies, as its path through biological systems can be monitored using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[3]

D-Altrose is a C-3 epimer of mannose and is soluble in water but practically insoluble in methanol.[2] While D-Altrose is an unnatural monosaccharide, its stereoisomer, L-Altrose, has been found in strains of the bacterium Butyrivibrio fibrisolvens.[2]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of D-Altrose, with the exception of the isotopic substitution at the C1 position.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 70849-27-3 | [4][5][6][7] |

| Molecular Formula | C₅¹³CH₁₂O₆ | [1][5] |

| Molecular Weight | 181.15 g/mol | [1][5] |

| Purity | 96.0% | [4][7] |

| Physical State | White to off-white powder | [8] |

Applications in Research and Drug Development

The primary application of this compound is in ¹³C Metabolic Flux Analysis (¹³C-MFA) .[4] This technique is a powerful tool for quantifying the rates of metabolic reactions within a living cell.[9] By introducing a ¹³C-labeled substrate like this compound, researchers can trace the path of the carbon atoms through various metabolic pathways.[3]

Experimental Protocol: A Generalized Workflow for ¹³C-MFA

While specific protocols vary depending on the cell type and research question, a general workflow for a ¹³C-MFA experiment using a labeled monosaccharide is as follows:

-

Cell Culture: Cells of interest are cultured in a defined medium.

-

Isotope Labeling: The standard glucose in the medium is replaced with this compound. The cells are then incubated to allow for the uptake and metabolism of the labeled sugar, eventually reaching an isotopic steady state.

-

Metabolite Extraction: After incubation, the metabolic processes are quenched, and intracellular metabolites are extracted.

-

Analytical Measurement: The isotopic labeling patterns of the downstream metabolites are measured using analytical techniques such as:

-

Mass Spectrometry (MS): To determine the mass distribution of the isotopomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific positions of the ¹³C labels within the molecules.

-

-

Data Analysis and Flux Calculation: The obtained labeling data is used in computational models to estimate the intracellular metabolic fluxes.

Potential Biological Activity and Signaling Pathways

Direct research on the specific signaling pathways affected by D-Altrose is limited. However, studies on the closely related rare sugar, D-Allose , provide valuable insights into potential biological activities. D-Allose has been shown to influence several key signaling pathways:

-

Suppression of Gibberellin Signaling: In rice, D-Allose inhibits gibberellin-responsive genes through a hexokinase-dependent pathway.[10]

-

Induction of Plant Defense: D-Allose can trigger defense responses in rice by inducing the generation of reactive oxygen species (ROS).[11]

-

Modulation of mTOR Signaling: In Lewis lung carcinoma cells, D-Allose has been observed to suppress the mTOR signaling pathway, a key regulator of cell growth and autophagy.[12]

-

Extension of Lifespan: In C. elegans, D-Allose has been shown to extend lifespan through the sirtuin and insulin signaling pathways.[13]

Given the structural similarity between D-Altrose and D-Allose, it is plausible that D-Altrose could exhibit similar effects or act as a competitive inhibitor in these pathways. Further research is needed to elucidate the specific biological roles of D-Altrose.

Conclusion

This compound is a powerful tool for researchers in the fields of metabolomics, drug development, and systems biology. Its primary utility lies in its application as a tracer in ¹³C-Metabolic Flux Analysis, enabling the detailed quantitative analysis of cellular metabolism. While its direct biological activities are still under investigation, the known effects of the related sugar D-Allose suggest promising avenues for future research into the biological roles of D-Altrose.

References

- 1. The rare sugar d-allose acts as a triggering molecule of rice defence via ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicronbio.com [omicronbio.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:70849-27-3 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rare sugar D-allose suppresses gibberellin signaling through hexokinase-dependent pathway in Oryza sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. D-Allose, a Stereoisomer of D-Glucose, Extends the Lifespan of Caenorhabditis elegans via Sirtuin and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial D-Altrose-1-13C for Researchers

For researchers, scientists, and professionals in drug development, the availability and technical specifications of isotopically labeled compounds are critical for advancing metabolic studies and drug discovery. This in-depth guide provides a comprehensive overview of commercially available D-Altrose-1-13C, a valuable tool for tracing metabolic pathways and elucidating complex biological processes.

Introduction to this compound

D-Altrose is a rare aldohexose, an epimer of D-glucose. The stable isotope-labeled form, this compound, incorporates a carbon-13 isotope at the C1 position. This labeling allows for the tracking and quantification of altrose and its metabolic products through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its primary application lies in metabolic flux analysis, where it serves as a tracer to investigate carbohydrate metabolism in various biological systems.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research purposes. While detailed specifications can vary by batch and supplier, the following table summarizes the available quantitative data for this compound. Researchers are advised to request lot-specific Certificates of Analysis (CoA) from suppliers for the most accurate and up-to-date information.

| Parameter | Specification | Supplier(s) | Citation |

| CAS Number | 70849-27-3 | MedchemExpress, Chemsrc, Biosynth, United States Biological | [1][2][3][4] |

| Molecular Formula | C₅¹³CH₁₂O₆ | MedchemExpress, Chemsrc, Biosynth, United States Biological | [1][2][3][4] |

| Molecular Weight | 181.15 g/mol | MedchemExpress, United States Biological | [1][4] |

| Chemical Purity | ≥ 96.0% | Chemsrc (for Shanghai Nianxing Industrial Co., Ltd.) | [2] |

| Isotopic Enrichment | Typically >99 atom % ¹³C | General specification for similar labeled compounds | |

| Physical Appearance | White to off-white powder | General description for D-Altrose | [5] |

| Melting Point | 106-108 °C (for unlabeled D-Altrose) | Data for unlabeled compound | [5] |

| Specific Optical Rotation [α]D | +32.6° (c=7.6 in H₂O, for unlabeled D-Altrose) | Data for unlabeled compound | [5] |

Experimental Protocols

The primary applications of this compound are in NMR spectroscopy for structural and conformational studies and in metabolic flux analysis as a tracer. The following sections provide detailed methodologies for these key experiments.

Synthesis of this compound

While most researchers will purchase this compound commercially, understanding its synthesis can be valuable. A common method for preparing 1-¹³C-labeled aldoses is the cyanohydrin synthesis. This process involves the reaction of an aldopentose (in this case, D-Ribose) with a ¹³C-labeled cyanide source, followed by hydrolysis and reduction.

Workflow for the Synthesis of D-[1-¹³C]Aldohexoses:

13C NMR Spectroscopy for Tautomer Analysis

High-resolution 13C NMR spectroscopy is a powerful technique to study the different forms of sugars in solution, including the pyranose, furanose, and acyclic aldehyde and hydrate forms. The specific labeling at the C1 position with ¹³C significantly enhances the signal for this carbon, allowing for the detection and quantification of minor tautomers.

Experimental Protocol for 13C NMR Analysis of this compound:

-

Sample Preparation: Dissolve a precisely weighed sample of D-Altrose-1-¹³C in D₂O to a final concentration of approximately 30-60 mM.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 150 MHz for ¹³C) equipped with a cryoprobe for enhanced sensitivity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse ¹³C experiment with proton decoupling.

-

Temperature: Maintain a constant temperature, for example, 30 °C.

-

Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5-10 times the longest T₁) to ensure quantitative signal integration.

-

Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for quantifying minor species.

-

-

Data Processing and Analysis:

-

Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.5-1.0 Hz) before Fourier transformation.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the signals corresponding to the C1 of the different tautomers (α-pyranose, β-pyranose, α-furanose, β-furanose, aldehyde, and hydrate).

-

Calculate the percentage of each form from the relative integrals.

-

A study by Zhu et al. (2001) utilized this methodology to quantify the acyclic forms of various D-[1-¹³C]aldohexoses, including D-altrose.[6]

Logical Flow for NMR-based Tautomer Quantification:

Metabolic Tracing and Flux Analysis

This compound can be used as a tracer in metabolic flux analysis to investigate carbohydrate metabolism. The protocol below is a general guideline that can be adapted for specific cell types or organisms.

Experimental Protocol for Metabolic Tracing with this compound:

-

Cell Culture: Culture cells of interest to the desired confluence or growth phase.

-

Isotope Labeling: Replace the standard culture medium with a medium containing D-Altrose-1-¹³C as the primary carbohydrate source. The concentration should be optimized for the specific cell line and experimental goals.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled altrose. Time-course experiments can be performed to study the dynamics of metabolic pathways.

-

Metabolite Extraction:

-

Quench the metabolism rapidly, for example, by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

-

Harvest the cell extracts containing the labeled metabolites.

-

-

Sample Analysis:

-

Analyze the extracts using mass spectrometry (e.g., LC-MS or GC-MS) to identify and quantify the mass isotopologues of downstream metabolites.

-

The incorporation of ¹³C into various metabolites provides information about the metabolic pathways that are active.

-

-

Data Analysis: Use specialized software to calculate metabolic fluxes based on the isotopologue distribution data.

Signaling Pathway of Labeled Metabolite Analysis:

Conclusion

This compound is a valuable research tool for scientists investigating carbohydrate metabolism. The commercial availability of this compound, coupled with advanced analytical techniques like NMR and mass spectrometry, enables detailed studies of metabolic pathways and cellular physiology. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this compound into their experimental designs. For optimal results, it is crucial to obtain detailed product specifications from the chosen supplier and to carefully optimize experimental conditions for the specific biological system under investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:70849-27-3 | Chemsrc [chemsrc.com]

- 3. This compound | 70849-27-3 | VCA84927 | Biosynth [biosynth.com]

- 4. usbio.net [usbio.net]

- 5. D-ALTROSE | 1990-29-0 [chemicalbook.com]

- 6. Acyclic forms of [1-(13)C]aldohexoses in aqueous solution: quantitation by (13)C NMR and deuterium isotope effects on tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Cellular Metabolism: A Technical Guide to the Research Applications of D-Altrose-1-¹³C

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research applications of D-Altrose-1-¹³C, a stable isotope-labeled rare sugar poised to advance our understanding of cellular metabolism and disease.

This whitepaper details the core principles, experimental workflows, and potential data outputs when utilizing D-Altrose-1-¹³C in metabolic research. D-Altrose, a C3 epimer of D-glucose, possesses unique biological properties, including antioxidant effects, making its ¹³C-labeled counterpart a valuable tool for tracing metabolic pathways and elucidating disease mechanisms.[1][2][3] This guide provides the necessary theoretical and practical framework for its application in cutting-edge research.

Introduction to D-Altrose and ¹³C Isotope Tracing

D-Altrose is a rare aldohexose with emerging interest in the scientific community.[4] While its precise metabolic fate is not as extensively studied as that of D-glucose, its structural similarity suggests potential interactions with glucose transporters and metabolic enzymes. The introduction of a stable isotope, Carbon-13 (¹³C), at the C1 position of D-Altrose creates a powerful tracer molecule.[5][6] Unlike radioactive isotopes, ¹³C is non-radioactive and safe for a wide range of in vitro and in vivo studies.[7]

The fundamental principle behind using D-Altrose-1-¹³C is to introduce it into a biological system and track the incorporation of the ¹³C label into downstream metabolites. This allows for the qualitative and quantitative assessment of metabolic fluxes through various pathways.[8][9] Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to detect and quantify the ¹³C enrichment in these metabolites.[10][11][12]

Potential Research Applications

The unique properties of D-Altrose suggest several key areas of research where D-Altrose-1-¹³C could provide significant insights:

-

Metabolic Flux Analysis (MFA) in Health and Disease: By tracing the path of the ¹³C label, researchers can quantify the flow of carbon through central metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[8][9][13] This is particularly valuable in studying metabolic reprogramming in cancer, diabetes, and neurodegenerative diseases.[14][15]

-

Investigating Rare Sugar Metabolism: The metabolism of rare sugars like D-Altrose is not well understood. D-Altrose-1-¹³C provides a direct tool to identify the enzymes and pathways involved in its uptake, phosphorylation, and subsequent catabolism or anabolic use.

-

Elucidating Antioxidant Mechanisms: D-Altrose has been reported to have antioxidant properties.[1][2] Tracer studies with D-Altrose-1-¹³C could help determine if its metabolism contributes to this effect, for instance, by influencing the flux through the pentose phosphate pathway, a major source of the antioxidant NADPH.

-

Drug Development and Target Validation: Understanding how a disease state alters the metabolism of D-Altrose could reveal novel drug targets. Furthermore, D-Altrose-1-¹³C could be used to assess the metabolic effects of drug candidates.

-

Glycobiology and Glycan Synthesis: Labeled monosaccharides are instrumental in studying the synthesis of complex carbohydrates (glycans).[16][17] D-Altrose-1-¹³C could be used to investigate if and how this rare sugar is incorporated into cellular glycans, which are crucial for cell signaling and recognition.

Experimental Design and Protocols

A typical experiment utilizing D-Altrose-1-¹³C involves several key stages. The following provides a generalized protocol that can be adapted for specific research questions.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density and allow them to adhere and enter the exponential growth phase.

-

Media Preparation: Prepare a culture medium that is deficient in the unlabeled counterpart (D-glucose or other carbon sources to be replaced) and supplement it with a known concentration of D-Altrose-1-¹³C. The concentration will depend on the cell type and experimental goals.

-

Isotopic Labeling: Replace the standard culture medium with the D-Altrose-1-¹³C containing medium. The duration of labeling will vary depending on the metabolic pathway of interest and the turnover rate of the target metabolites (typically ranging from minutes to 48 hours).

-

Metabolite Quenching and Extraction: After the desired labeling period, rapidly quench metabolic activity by, for example, submerging the culture plate in liquid nitrogen. Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

Analytical Methods

-

Mass Spectrometry (MS):

-

Sample Preparation: The extracted metabolites are dried and may require derivatization to improve their volatility and ionization efficiency for Gas Chromatography-MS (GC-MS) analysis. For Liquid Chromatography-MS (LC-MS), derivatization is often not necessary.

-

Data Acquisition: The samples are analyzed by MS to determine the mass isotopomer distribution (MID) of the metabolites. The MID reveals the number of ¹³C atoms incorporated into each molecule.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Extracted metabolites are dried and resuspended in a suitable deuterated solvent.

-

Data Acquisition: ¹³C NMR or ¹H-¹³C heteronuclear correlation spectroscopy is performed to identify the labeled metabolites and the specific positions of the ¹³C atoms within their structures.[18][19]

-

Data Presentation and Interpretation

The quantitative data obtained from MS or NMR analysis can be summarized to provide a clear picture of metabolic changes.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Key Metabolites after D-Altrose-1-¹³C Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Control Cells | |||||||

| Pyruvate | 99.0 | 0.8 | 0.2 | 0.0 | - | - | - |

| Lactate | 99.1 | 0.7 | 0.2 | 0.0 | - | - | - |

| Citrate | 98.5 | 1.0 | 0.4 | 0.1 | 0.0 | 0.0 | 0.0 |

| Ribose-5-phosphate | 99.2 | 0.6 | 0.2 | 0.0 | 0.0 | 0.0 | - |

| Treated Cells | |||||||

| Pyruvate | 85.0 | 12.0 | 2.5 | 0.5 | - | - | - |

| Lactate | 84.5 | 12.5 | 2.5 | 0.5 | - | - | - |

| Citrate | 70.0 | 15.0 | 10.0 | 4.0 | 0.8 | 0.2 | 0.0 |

| Ribose-5-phosphate | 75.0 | 18.0 | 5.0 | 1.5 | 0.5 | 0.0 | - |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Hypothetical Relative Metabolic Fluxes Calculated from MID Data

| Metabolic Flux Ratio | Control Cells | Treated Cells | Fold Change |

| Glycolysis / Pentose Phosphate Pathway | 5.2 | 3.1 | -0.40 |

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | 3.8 | 6.2 | +0.63 |

| Anaplerotic Contribution to TCA Cycle | 0.15 | 0.35 | +1.33 |

Visualizing Metabolic Pathways and Workflows

Visual representations are crucial for understanding the complex interplay of metabolic pathways and experimental procedures.

References

- 1. Cas 1990-29-0,D-ALTROSE | lookchem [lookchem.com]

- 2. D-ALTROSE | 1990-29-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. D-Altrose - general description and application - Georganics [georganics.sk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | CAS#:70849-27-3 | Chemsrc [chemsrc.com]

- 7. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 10. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 14. Probing carbohydrate metabolism using hyperpolarized 13C-labeled molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. www3.nd.edu [www3.nd.edu]

- 19. Acyclic forms of [1-(13)C]aldohexoses in aqueous solution: quantitation by (13)C NMR and deuterium isotope effects on tautomeric equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for D-Altrose-1-13C in NMR Spectroscopy of Carbohydrates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing D-Altrose-1-13C for Nuclear Magnetic Resonance (NMR) spectroscopy studies of carbohydrates. The selective incorporation of a ¹³C isotope at the anomeric C1 position offers a powerful tool for detailed structural and dynamic analysis, overcoming common challenges in carbohydrate NMR such as spectral overlap.

Introduction to D-Altrose and ¹³C Labeling

D-Altrose is an aldohexose, an epimer of D-mannose, and is considered an "unnatural" monosaccharide as it is not commonly found in abundance in nature.[1][2] Isotopic labeling, particularly with ¹³C, has become an invaluable technique in NMR spectroscopy.[3] The low natural abundance of ¹³C (approximately 1.1%) often leads to low signal-to-noise ratios in ¹³C NMR spectra. By strategically enriching a specific carbon position, such as the anomeric carbon (C1) in D-Altrose-1-¹³C, the sensitivity of the NMR experiment for that nucleus is significantly enhanced. This allows for more advanced and detailed structural and interaction studies.

The primary advantage of using ¹³C-labeled carbohydrates in NMR is the significant improvement in signal dispersion compared to proton (¹H) NMR.[4] Carbohydrate ¹H NMR spectra are often crowded in the 3-4 ppm region, making unambiguous assignments difficult.[5] In contrast, ¹³C NMR offers a much wider chemical shift range (typically 60-110 ppm for ring carbons), leading to better resolution of individual signals.[5]

Applications of D-Altrose-1-¹³C in NMR Spectroscopy

The use of D-Altrose-1-¹³C in NMR spectroscopy opens up a range of applications in carbohydrate research and drug development:

-

Structural Elucidation: The enhanced signal from the ¹³C-labeled anomeric carbon provides a clear starting point for assigning the entire spin system of the monosaccharide using 2D NMR experiments like HSQC and HMBC. This is crucial for determining the precise structure and conformation of altrose-containing oligosaccharides or glycoconjugates.

-

Conformational Analysis: The chemical shift of the anomeric carbon is highly sensitive to its stereochemistry (α or β anomer) and the conformation of the pyranose ring.[6] By analyzing the ¹³C chemical shifts and coupling constants, researchers can gain insights into the preferred solution-state conformation of D-Altrose and its derivatives.

-

Interaction Studies: ¹³C-labeled carbohydrates are powerful tools for studying interactions with proteins, enzymes, and other biomolecules.[5][7] Isotope-edited or filtered NMR experiments can be employed to selectively observe the signals of the labeled carbohydrate when bound to a larger, unlabeled binding partner. This allows for the identification of binding epitopes and the characterization of the conformational changes that occur upon binding.

-

Metabolic Tracer Studies: While D-Altrose is an unnatural sugar, its labeled form can be used in specific in vitro or cell-based assays to probe the specificity of carbohydrate transporters and metabolic enzymes. By tracing the fate of the ¹³C label, researchers can investigate whether D-Altrose is taken up by cells and metabolized.

Quantitative NMR Data for D-Altrose-1-¹³C

The following table summarizes the reported ¹³C NMR chemical shifts for the different anomeric and ring forms of D-[1-¹³C]altrose in D₂O.[6]

| Form | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |

| α-pyranose | 95.3 | 71.9 | 71.8 | 66.8 | 72.8 | 62.1 |

| β-pyranose | 93.3 | 72.3 | 72.1 | 65.8 | 75.6 | 63.1 |

| α-furanose | 102.7 | 83.0 | 77.4 | 84.8 | 73.2 | 63.9 |

| β-furanose | 96.9 | 78.1 | 76.7 | 82.6 | 74.2 | 64.0 |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

This protocol outlines the steps for preparing a sample of D-Altrose-1-¹³C for NMR analysis.

Materials:

-

D-Altrose-1-¹³C

-

Deuterated solvent (e.g., D₂O, 99.9%)

-

High-quality 5 mm NMR tubes

-

Pipettes and tips

-

Vortex mixer

-

Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

-

Determine Sample Concentration:

-

For ¹H NMR, a concentration of 1-10 mg/mL is typically sufficient.

-

For ¹³C NMR, a higher concentration of 10-50 mg/mL is recommended due to the lower intrinsic sensitivity of the ¹³C nucleus.[8]

-

-

Weigh the Sample: Accurately weigh the desired amount of D-Altrose-1-¹³C and transfer it to a clean, dry vial.

-

Dissolve the Sample: Add the appropriate volume of deuterated solvent (e.g., 0.5-0.7 mL for a standard 5 mm NMR tube) to the vial.[8] D-Altrose is soluble in water.[1][2]

-

Ensure Complete Dissolution: Gently vortex the vial to ensure the sample is fully dissolved.

-

Filter the Sample: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube.

-

Adjust Sample Height: The final sample height in the NMR tube should be approximately 4-5 cm.

-

Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity and concentration.

Protocol 2: NMR Data Acquisition

This protocol provides a general guideline for acquiring ¹D and 2D NMR spectra of D-Altrose-1-¹³C. Instrument parameters should be optimized for the specific spectrometer being used.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.

Typical Acquisition Parameters:

| Experiment | Parameter | Recommended Value |

| ¹H NMR | Pulse Program | Standard single-pulse (e.g., zg30) |

| Spectral Width | ~10-12 ppm (centered around 4.5 ppm) | |

| Acquisition Time | 2-4 seconds | |

| Relaxation Delay (d1) | 1-5 seconds | |

| Number of Scans | 8-16 | |

| ¹³C{¹H} NMR | Pulse Program | Proton-decoupled single-pulse (e.g., zgpg30) |

| Spectral Width | ~150-200 ppm (centered around 80-100 ppm) | |

| Acquisition Time | 1-2 seconds | |

| Relaxation Delay (d1) | 2-5 seconds | |

| Number of Scans | 1024 or higher (depending on concentration) | |

| 2D ¹H-¹³C HSQC | Pulse Program | Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2) |

| ¹H Spectral Width | ~10-12 ppm | |

| ¹³C Spectral Width | ~80-100 ppm (centered on the carbohydrate region) | |

| Number of Increments (¹³C) | 256-512 | |

| Number of Scans per Increment | 4-16 | |

| 2D ¹H-¹³C HMBC | Pulse Program | Standard HMBC (e.g., hmbcgplpndqf) |

| ¹H Spectral Width | ~10-12 ppm | |

| ¹³C Spectral Width | ~150-200 ppm | |

| Long-Range Coupling Delay | Optimized for 4-10 Hz (e.g., 50-100 ms) | |

| Number of Increments (¹³C) | 256-512 | |

| Number of Scans per Increment | 8-32 |

Data Processing:

-

Apply appropriate window functions (e.g., exponential or sine-bell) to the Free Induction Decay (FID).

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using an internal or external reference (e.g., TSP or DSS for aqueous samples).

Diagrams and Workflows

Experimental Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the NMR analysis of D-Altrose-1-¹³C.

Representative Signaling Pathway

Due to the limited information on the specific biological roles of D-Altrose, the following diagram illustrates a plausible signaling pathway for a rare sugar, based on studies of its epimer, D-Allose. D-Allose has been shown to induce the production of reactive oxygen species (ROS) and inhibit cancer cell proliferation. This diagram serves as a representative example of how a rare sugar might exert its biological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001151) [hmdb.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. omicronbio.com [omicronbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003345) [hmdb.ca]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. Synthesis of 5-C-Methylated d-Mannose, d-Galactose, l-Gulose, and l-Altrose and Their Structural Elucidation by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantitative Analysis of D-Altrose using D-Altrose-1-13C as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is a rare aldohexose sugar that is an epimer of D-allose. While not as abundant as common sugars like glucose, research into the biological roles and potential therapeutic applications of rare sugars is a growing field. Accurate quantification of D-Altrose in various biological matrices is crucial for pharmacokinetic studies, metabolism research, and process monitoring in biotechnological production.

This document provides a detailed protocol for the quantitative analysis of D-Altrose in a biological matrix using a stable isotope dilution assay (SIDA) with D-Altrose-1-13C as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1][2] This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity.

Principle of Isotope Dilution Mass Spectrometry

The core principle of this method is the addition of a known amount of the isotopically labeled analyte (this compound) to the sample containing the unlabeled analyte (D-Altrose). The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample extraction, chromatography, and ionization. The mass spectrometer, however, can distinguish between the two based on their mass difference. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined.

Caption: Principle of Stable Isotope Dilution Analysis.

Experimental Protocols

This protocol is designed for the quantification of D-Altrose in human plasma. It can be adapted for other biological matrices with appropriate validation.

Materials and Reagents

-

D-Altrose (≥98% purity)

-

This compound (≥98% purity, ≥99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium Formate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Human Plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm)

-

Autosampler vials

Preparation of Stock and Working Solutions

-

D-Altrose Stock Solution (1 mg/mL): Accurately weigh 10 mg of D-Altrose and dissolve it in 10 mL of 50:50 (v/v) acetonitrile/water to obtain a 1 mg/mL stock solution.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) acetonitrile/water.

-

D-Altrose Working Standards: Prepare a series of working standards by serially diluting the D-Altrose stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

-

IS Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to obtain a final concentration of 10 µg/mL.

Preparation of Calibration Curve and Quality Control (QC) Samples

-

Calibration Standards: To 90 µL of drug-free human plasma, add 10 µL of each D-Altrose working standard to create calibration standards with final concentrations of 0.01, 0.05, 0.1, 0.5, 1, 5, and 10 µg/mL.

-

QC Samples: Prepare QC samples in drug-free human plasma at three concentration levels: Low (0.03 µg/mL), Medium (0.8 µg/mL), and High (8 µg/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (10 µg/mL) to each tube and vortex briefly.

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80% acetonitrile in water).

-

Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.

Caption: Sample Preparation Workflow.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) Column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 10 mM Ammonium Formate in 95:5 Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | 95% B (0-1 min), 95-50% B (1-8 min), 50% B (8-9 min), 95% B (9.1-12 min) |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Altrose | 179.1 | 89.0 | 15 |

| This compound | 180.1 | 90.0 | 15 |

Note: These are hypothetical transitions for the [M-H]- ion and would need to be optimized experimentally.

Data Presentation and Analysis

The concentration of D-Altrose in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve. The calibration curve is generated by plotting the peak area ratios against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

Method Validation Summary (Hypothetical Data)

The method should be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, and stability. Below are tables summarizing expected performance characteristics.

Table 1: Calibration Curve Linearity

| Analyte | Calibration Range (µg/mL) | Regression Equation | R² |

| D-Altrose | 0.01 - 10 | y = 1.234x + 0.005 | >0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| LLOQ | 0.01 | 0.0098 | 98.0 | <15 |

| Low QC | 0.03 | 0.029 | 96.7 | <10 |

| Mid QC | 0.80 | 0.82 | 102.5 | <8 |

| High QC | 8.00 | 7.91 | 98.9 | <8 |

Table 3: Matrix Effect and Recovery

| QC Level | Matrix Effect (%) | Recovery (%) |

| Low QC | 95.2 | 88.5 |

| High QC | 98.1 | 90.1 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative determination of D-Altrose in human plasma using this compound as an internal standard. The use of stable isotope dilution coupled with LC-MS/MS ensures high accuracy and precision, making this method suitable for a wide range of research and development applications. The provided methodologies and hypothetical performance data serve as a strong foundation for the implementation and validation of this assay in a laboratory setting.

References

Application Notes and Protocols for In Vivo Animal Studies Using D-Altrose-1-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose, a rare sugar and a C-3 epimer of D-glucose, presents unique metabolic characteristics that make its isotopically labeled form, D-Altrose-1-13C, a valuable tool for in vivo animal studies.[1][2] Unlike D-glucose, D-Altrose is minimally metabolized in the body and is largely excreted intact, primarily through urine.[1] This property, combined with its known interactions with cellular transport mechanisms and potential influence on signaling pathways, makes this compound an intriguing tracer for investigating specific metabolic processes, transport kinetics, and the physiological effects of rare sugars.

These application notes provide a comprehensive guide for incorporating this compound into in vivo animal studies, covering its metabolic fate, experimental protocols, and potential applications in metabolic research.

Physicochemical Properties and Metabolic Fate

| Property | Value/Description | Reference |

| Molecular Formula | C6H12O6 | General Knowledge |

| Molar Mass | 181.15 g/mol (for 13C at position 1) | General Knowledge |

| Structure | C-3 epimer of D-glucose | [1][2] |

| Caloric Value | Very low to negligible | [3] |

| Intestinal Absorption | Primarily via Sodium-Dependent Glucose Transporter 1 (SGLT1); not a substrate for GLUT5. | [1][2] |

| Metabolism | Minimally metabolized; largely excreted unchanged in urine and feces. | [1] |

| Reported Biological Activities | Anti-hyperglycemic, anti-inflammatory, antioxidant effects. | [3] |

Applications in In Vivo Animal Studies

The unique properties of this compound open up several avenues for investigation in animal models:

-

Tracer for Intestinal Absorption Studies: Due to its specific uptake by SGLT1, this compound can be used to study the activity and regulation of this transporter in vivo under various physiological and pathological conditions.[1][2]

-

Biodistribution and Pharmacokinetic Analysis: Tracing the 13C label allows for precise quantification of D-Altrose distribution in different tissues and organs, providing valuable pharmacokinetic data.

-

Assessing Glycolysis and TCA Cycle Contribution (Hypothetical): While minimally metabolized, any minor entry of the 13C label into central carbon metabolism could be traced to understand the extent of its interaction with pathways like glycolysis and the TCA cycle.

-

Investigating the Effects on Gut Microbiome: The passage of unmetabolized D-Altrose through the gastrointestinal tract may influence the composition and metabolic activity of the gut microbiota.[4]

-

Elucidating Signaling Pathway Modulation: Studies have suggested that D-Allose (D-Altrose) may influence insulin and sirtuin signaling pathways. This compound can be used in conjunction with other metabolic analyses to dissect these effects.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in rodent models. These are generalized protocols and may require optimization based on the specific research question and animal model.

Animal Models

Commonly used rodent models for metabolic studies include:

-

Mice (e.g., C57BL/6, BALB/c)

-

Rats (e.g., Sprague-Dawley, Wistar)

Animals should be housed in controlled conditions with a standard diet and water ad libitum prior to the study.[5]

Administration of this compound

3.2.1. Oral Gavage

This method is suitable for studying intestinal absorption and first-pass metabolism.

-

Dosage: Based on previous studies with unlabeled D-Allose in rats, a dose of 2 g/kg body weight can be used.[1]

-

Preparation: Dissolve this compound in sterile saline or water.

-

Procedure:

3.2.2. Intravenous (IV) Infusion

IV infusion is ideal for studying tissue distribution and metabolic fate without the influence of intestinal absorption.

-

Dosage: A bolus injection followed by continuous infusion is recommended to achieve steady-state plasma concentrations. A typical protocol for a 13C-labeled sugar in mice involves a bolus of 0.6 mg/g body mass followed by an infusion of 0.0138 mg/g/min.[6]

-

Preparation: Dissolve this compound in sterile saline.

-

Procedure:

-

Anesthetize the animal.

-

Insert a catheter into the tail vein.

-

Administer the bolus dose followed by continuous infusion using a syringe pump.

-

Maintain the infusion for a desired period (e.g., 90-120 minutes) to allow for tissue distribution.

-

At the end of the infusion period, collect blood and tissues for analysis.

-

Sample Collection and Processing

-

Blood: Collect blood in EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C.

-

Tissues: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney, muscle, brain, intestine). Flash-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

Urine and Feces: House animals in metabolic cages to collect urine and feces for excretion analysis.

Analytical Methods

3.4.1. Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the primary methods for quantifying this compound and its potential metabolites.

-

Sample Preparation:

-

Plasma: Perform protein precipitation using methanol or acetonitrile.

-

Tissues: Homogenize the tissue and perform metabolite extraction using a suitable solvent system (e.g., methanol/water/chloroform).

-

-

Analysis:

-

Use a validated method to separate and detect D-Altrose.

-

Monitor the mass isotopologues to determine the enrichment of 13C. For this compound, the primary ion will be M+1.

-

Search for potential downstream metabolites by looking for the incorporation of the 13C label into other molecules.

-

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR can also be used to detect the incorporation of the 13C label into various metabolites.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Pharmacokinetic Parameters of D-Allose in Rats after Oral Administration (2 g/kg)

| Parameter | Value (Mean ± SE) |

| Cmax (mM) | 11.1 ± 0.53 |

| Tmax (min) | 75.0 ± 8.7 |

Data adapted from a study on unlabeled D-Allose in rats.[1]

Table 2: Hypothetical Biodistribution of this compound in Mice Following IV Infusion (% Injected Dose per Gram of Tissue)

| Tissue | % ID/g (Mean ± SD) |

| Blood | To be determined |

| Liver | To be determined |

| Kidney | To be determined |

| Muscle | To be determined |

| Brain | To be determined |

| Adipose Tissue | To be determined |

This table represents a template for presenting biodistribution data that would be obtained from an in vivo study.

Visualizations

D-Altrose Absorption Pathway

Caption: Intestinal absorption of D-Altrose via the SGLT1 transporter.

Experimental Workflow for In Vivo this compound Tracing

Caption: General workflow for an in vivo this compound metabolic tracing study.

Potential Influence of D-Altrose on Insulin Signaling

Caption: Hypothetical modulation of the insulin signaling pathway by D-Altrose.

Conclusion

This compound is a promising tool for in vivo metabolic research, offering a unique opportunity to study intestinal transport and the biodistribution of a minimally metabolized sugar. The protocols and application notes provided here serve as a foundation for designing and executing robust animal studies. While direct metabolic tracing of this compound into downstream pathways may be limited due to its low metabolic activity, its use as a tracer for transport and as a modulator of physiological processes holds significant potential for advancing our understanding of rare sugar metabolism and its impact on health and disease. Further research is warranted to fully elucidate the metabolic fate and biological effects of this compound in various in vivo models.

References

- 1. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Allose is absorbed via sodium-dependent glucose cotransporter 1 (SGLT1) in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fortunejournals.com [fortunejournals.com]

- 4. Long-term D-Allose Administration Favorably Alters the Intestinal Environment in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying D-Altrose-1-13C Enrichment in Metabolites: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for quantifying the enrichment of D-Altrose-1-13C in various metabolites. This stable isotope tracer is a valuable tool for metabolic flux analysis (MFA), enabling researchers to trace the metabolic fate of D-altrose and understand its impact on cellular pathways. The protocols outlined below cover experimental design, sample preparation, and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the two primary techniques for these studies.[1]

Introduction to D-Altrose and 13C Labeling

D-Altrose is a rare aldohexose sugar, an epimer of D-allose. While not as central to metabolism as glucose, studying its metabolic pathways can provide insights into cellular sugar metabolism and its potential therapeutic applications. By using D-Altrose labeled with a stable isotope of carbon, 13C, at the first carbon position (this compound), we can track the journey of this carbon atom as it is incorporated into downstream metabolites.[2][3][4] This technique, known as 13C metabolic flux analysis, is a cornerstone for understanding the dynamic nature of metabolic networks.[2]

The primary analytical methods for detecting and quantifying 13C enrichment are mass spectrometry and NMR spectroscopy.[1][2][5][6][7][8][9][10] MS separates ions based on their mass-to-charge ratio, allowing for the detection of mass isotopologues of metabolites, while NMR can distinguish between different positional isomers of labeled compounds.[1]

Experimental Workflow

The overall workflow for a this compound labeling experiment is depicted below. It begins with the introduction of the labeled substrate to the biological system and culminates in data analysis to determine isotopic enrichment.

Figure 1: A generalized workflow for quantifying this compound enrichment in metabolites.

Potential Metabolic Pathways for D-Altrose

While the specific metabolic pathways of D-altrose are not as well-characterized as those of glucose, it is hypothesized to enter central carbon metabolism. The diagram below illustrates potential entry points and subsequent metabolic routes. The 13C label from this compound can potentially be traced through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[11][12][13][14][15]

Figure 2: Potential metabolic pathways for the incorporation of carbon from this compound.

Experimental Protocols

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare culture media containing this compound at a known concentration. The concentration will depend on the specific cell type and experimental goals. A common starting point is to replace the glucose in the medium with this compound.

-

Labeling: Remove the existing media from the cells, wash once with phosphate-buffered saline (PBS), and add the this compound containing media.

-

Incubation: Incubate the cells for a predetermined period. Time-course experiments are recommended to monitor the dynamics of label incorporation.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly quench the cells. A common method is to aspirate the media and add ice-cold 80% methanol.

-

Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 37°C water bath).

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites.

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator.

Sample Preparation for Mass Spectrometry (LC-MS)

-

Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with the liquid chromatography method (e.g., 50% acetonitrile).

-

Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulates.

-

Instrumentation: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UHPLC-HRMS).[16]

-

Data Acquisition: Acquire data in full scan mode to capture all mass isotopologues.

Sample Preparation for NMR Spectroscopy

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).[17][18][19]

-

pH Adjustment: Adjust the pH of the sample to a consistent value (e.g., pH 7.0) to ensure reproducible chemical shifts.

-

Transfer to NMR Tube: Transfer the sample to an NMR tube.[17]

-

Instrumentation: Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D experiments like ¹H-¹³C HSQC, on a high-field NMR spectrometer.[19][20][21]

Data Analysis and Presentation

Mass Spectrometry Data Analysis

-

Peak Picking and Identification: Use software to identify peaks corresponding to the metabolites of interest based on their accurate mass and retention time.

-

Isotopologue Distribution: Determine the mass isotopologue distribution (MID) for each identified metabolite. This involves correcting for the natural abundance of ¹³C.

-

Enrichment Calculation: Calculate the percentage of ¹³C enrichment for each metabolite.

NMR Data Analysis

-

Spectral Processing: Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

-

Metabolite Identification: Identify metabolites by comparing chemical shifts to databases (e.g., HMDB, BMRB). The NMR spectrum of D-[1-¹³C]altrose can serve as a reference.[22]

-

Enrichment Quantification: Quantify ¹³C enrichment by comparing the integrals of the satellite peaks (from ¹³C-coupled protons) to the central peak (from ¹²C-bound protons) in the ¹H spectrum.[9][23][24]

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative data obtained from this compound labeling experiments.

Table 1: Mass Isotopologue Distribution of Key Metabolites Measured by LC-MS

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | ... | Total ¹³C Enrichment (%) |

| Pyruvate | ||||||

| Lactate | ||||||

| Citrate | ||||||

| Ribose-5-phosphate | ||||||

| User-defined metabolite |

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: ¹³C Enrichment in Specific Carbon Positions of Metabolites Measured by NMR

| Metabolite | Carbon Position | ¹³C Enrichment (%) |

| Lactate | C3 | |

| Alanine | C3 | |

| Glutamate | C4 | |

| Glutamate | C5 | |

| User-defined metabolite | Position |

Conclusion

The methodologies described in this application note provide a robust framework for researchers to quantify the enrichment of this compound in various metabolites. By employing these protocols, scientists and drug development professionals can gain valuable insights into the metabolic fate of this rare sugar, potentially uncovering novel metabolic pathways and therapeutic targets. The combination of high-resolution mass spectrometry and NMR spectroscopy offers a comprehensive approach to understanding the intricate details of cellular metabolism.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. List of Metabolic Pathways [bmrb.io]

- 12. Metabolic pathway - Wikipedia [en.wikipedia.org]

- 13. Metabolic Pathways | Microbiology [courses.lumenlearning.com]

- 14. Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolism - Pathways, Enzymes, Reactions | Britannica [britannica.com]

- 16. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. pure.psu.edu [pure.psu.edu]

- 19. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. chem.uiowa.edu [chem.uiowa.edu]

- 22. omicronbio.com [omicronbio.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: D-Altrose-1-13C in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altrose is a rare aldohexose sugar, and its C-3 epimer of mannose.[1][2] While the D-form is not found in nature, its unique stereochemistry makes it a molecule of interest for investigating biological systems and for the synthesis of novel therapeutic agents.[1][2][3] The stable isotope-labeled version, D-Altrose-1-13C, provides a powerful tool for researchers to trace the metabolic fate of this sugar in various cellular models. Stable isotopes like 13C are increasingly used in drug development to understand drug metabolism, pharmacokinetics, and target engagement.[4][5][6]

These application notes provide an overview of potential applications and detailed protocols for utilizing this compound in drug discovery and development, particularly in the context of metabolic studies in cancer research and in the investigation of aldose reductase inhibition.

Application 1: Metabolic Flux Analysis in Cancer Cells

Objective: To investigate the uptake and metabolic fate of D-Altrose in cancer cells compared to normal cells. This can help identify unique metabolic pathways in cancer cells that could be targeted for therapeutic intervention.

Background: Cancer cells often exhibit altered glucose metabolism. Understanding how cancer cells metabolize rare sugars like D-Altrose could reveal novel metabolic dependencies. D-Allose, a C-3 epimer of D-Altrose, has been shown to have anti-tumor activities.[7] Given their structural similarity, investigating D-Altrose metabolism is a logical step.

Experimental Workflow

The overall workflow for a metabolic flux analysis experiment using this compound is depicted below.

References

- 1. biologyonline.com [biologyonline.com]

- 2. Altrose - Wikipedia [en.wikipedia.org]

- 3. D-Altrose - general description and application - Georganics [georganics.sk]

- 4. This compound | CAS#:70849-27-3 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing D-Altrose-1-13C concentration for labeling experiments

Welcome to the technical support center for D-Altrose-1-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate the successful use of this compound in metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in cell culture experiments?

A1: For a novel tracer like this compound, the optimal concentration is highly dependent on the cell line and experimental goals. A common starting point for isotopic labeling with glucose analogues is to replace the standard glucose in the medium. However, as D-Altrose is a rare sugar, its uptake and metabolism rates can differ significantly from glucose. We recommend starting with a dose-response experiment. A logical starting range, mirroring concentrations used for other hexoses, would be between 1 mM and 10 mM.

Q2: How do I determine the optimal tracer concentration for my specific cell line?

A2: The optimal concentration is a balance between achieving sufficient isotopic enrichment for detection and avoiding any potential cytotoxic effects. You should perform a dose-response experiment where you culture cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10, and 25 mM) for your desired labeling period. After incubation, you should assess two key metrics:

-

Isotopic Enrichment: Measure the 13C incorporation into key downstream metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR).[1][2]

-

Cell Viability: Perform a cytotoxicity assay to ensure the tracer concentration does not negatively impact cell health.

The optimal concentration will provide the highest enrichment with minimal impact on viability. Refer to Protocol 1 for a detailed methodology.

Q3: Is this compound potentially toxic to cells?

A3: While stable isotopes themselves are not toxic, high concentrations of any sugar can alter cellular metabolism or induce stress. Some rare sugars, like D-allose (the non-labeled form of D-altrose), have been shown to inhibit the growth of certain cancer cell lines.[3] Therefore, it is crucial to assess the cytotoxicity of this compound for your specific cell line and experimental conditions. Refer to Protocol 2 for a detailed guide on assessing cytotoxicity.

Q4: What is the typical incubation time for achieving steady-state labeling?

A4: The time required to reach isotopic steady state (where the isotopic enrichment of intracellular metabolites is stable) depends on the proliferation rate of your cells and the turnover rates of the metabolic pools of interest. For rapidly dividing cells, 18-24 hours is often sufficient. For slower-growing cells or to label more stable macromolecules, longer incubation times (48-72 hours) may be necessary. A time-course experiment (e.g., sampling at 6, 12, 24, 48 hours) is the most effective way to determine this for your system.

Q5: How can I confirm that my cells are taking up and metabolizing this compound?

A5: Confirmation requires tracking the 13C label in intracellular metabolites. After incubating the cells with this compound, perform a metabolite extraction and analyze the samples using mass spectrometry (GC-MS or LC-MS) or NMR.[1][4][5] Look for a mass shift corresponding to the incorporation of one 13C atom in metabolites expected to be downstream of hexose entry into central carbon metabolism, such as intermediates of glycolysis or the pentose phosphate pathway.

Troubleshooting Guide

This guide addresses common issues encountered during labeling experiments with this compound.

Problem 1: Low or No ¹³C Incorporation into Downstream Metabolites

| Potential Cause | Recommended Solution |

| Poor Cell Permeability | D-Altrose uptake may be inefficient in your cell line, as sugar permeability can vary greatly.[6] Consider increasing the tracer concentration after confirming it is not toxic. Ensure standard glucose is absent from the medium, as it will competitively inhibit uptake. |

| Metabolic Pathway Inactivity | The specific metabolic pathways that process D-Altrose may not be active in your chosen cell line. Research literature for known metabolic pathways of altrose or its epimers in similar biological systems. |

| Insufficient Incubation Time | The labeling duration may be too short for detectable enrichment, especially for metabolites with slow turnover. Increase the incubation time and perform a time-course experiment to find the optimal duration. |

| Incorrect Sample Handling | Metabolite degradation during extraction can lead to loss of signal. Ensure rapid quenching of metabolism with cold solvents and keep samples at low temperatures throughout the extraction process. |

Problem 2: High Cell Death or Signs of Cytotoxicity

| Potential Cause | Recommended Solution |

| Tracer Concentration is Too High | High concentrations of a sugar can induce osmotic stress or other toxic effects.[3] Reduce the this compound concentration. Perform a thorough cytotoxicity assessment as detailed in Protocol 2 . |

| Nutrient Depletion | If D-Altrose cannot be efficiently metabolized as an energy source, cells may starve. Ensure the medium is supplemented with other essential nutrients. Consider providing a minimal amount of a different carbon source if complete replacement is not required for the experimental design. |

| Contamination of Tracer | Verify the purity of your this compound stock. Contaminants from synthesis or storage could be the source of toxicity. |

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines a dose-response experiment to identify the ideal tracer concentration that maximizes isotopic enrichment while maintaining cell health.

Methodology:

-

Cell Seeding: Plate your cells in multiple wells or flasks at a density that will result in ~70-80% confluency at the end of the experiment. Allow cells to adhere and resume proliferation (typically 24 hours).

-

Medium Preparation: Prepare several batches of glucose-free culture medium. To each batch, add a different concentration of this compound (e.g., 0, 1, 2.5, 5, 10, 25 mM). Include a control with the standard glucose concentration used for your cell line.

-

Labeling: Remove the standard medium from the cells, wash once with PBS, and replace it with the prepared this compound media. Culture the cells for a predetermined labeling period (e.g., 24 hours).

-

Sample Collection:

-

For Viability: Collect a small aliquot of cells from each concentration to perform a viability count (see Protocol 2).

-

For Metabolomics: Harvest the remaining cells. Quench metabolism by washing with ice-cold saline. Immediately add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.

-

-

Metabolite Extraction & Analysis:

-

Vortex the cell-solvent mixture thoroughly.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Analyze the samples via LC-MS or GC-MS to determine the isotopic enrichment in target metabolites.

-

-

Data Analysis: Plot the isotopic enrichment and cell viability against the this compound concentration. The optimal concentration is the one that gives a high, saturating level of enrichment without a significant drop in viability.

Hypothetical Results for Dose-Response Experiment:

| This compound (mM) | Cell Viability (%) | ¹³C Enrichment (M+1 Lactate, %) |

|---|---|---|

| 0 (No Sugar) | 45% | 0% |

| 1 | 98% | 15% |

| 2.5 | 97% | 35% |

| 5 | 96% | 60% |

| 10 | 95% | 75% |

| 25 | 70% | 78% |

In this hypothetical example, 10 mM would be chosen as the optimal concentration, as it provides high enrichment with minimal impact on cell viability.

Protocol 2: Assessing Cytotoxicity of this compound

This protocol uses the Trypan Blue exclusion assay to quantify cell viability after incubation with the tracer.

Methodology:

-

Experimental Setup: Culture cells with varying concentrations of this compound as described in Protocol 1. Include a positive control (e.g., a known cytotoxic agent) and a negative control (standard culture medium).

-

Cell Harvesting: After the incubation period, collect the cells. For adherent cells, use trypsin to detach them and then neutralize with standard medium.

-

Staining:

-

Take a 100 µL aliquot of your cell suspension.

-

Mix it with an equal volume of 0.4% Trypan Blue stain.

-

Incubate for 1-2 minutes at room temperature.

-

-

Cell Counting:

-

Load 10 µL of the stained cell suspension into a hemocytometer.

-

Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.

-

-

Calculation:

-

Calculate the concentration of viable and non-viable cells.

-

Determine the percentage of viable cells using the formula: Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100

-

Expected Outcomes: A table summarizing the viability percentage at each tracer concentration. A significant drop in viability (e.g., below 85-90%) compared to the standard glucose control indicates potential cytotoxicity at that concentration.

Visualizations and Workflows

Caption: Workflow for optimizing this compound tracer concentration.

Caption: Troubleshooting flowchart for low isotopic labeling.

Caption: Putative metabolic pathway for this compound labeling.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-allose enhances the efficacy of hydroxychloroquine against Lewis lung carcinoma cell growth by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. pnas.org [pnas.org]

Troubleshooting low incorporation of D-Altrose-1-13C in cells

This guide provides troubleshooting strategies and frequently asked questions for researchers encountering low incorporation of D-Altrose-1-13C in cellular experiments. D-Altrose is a rare aldohexose, and its cellular uptake and metabolism are not as robust as common tracers like D-Glucose, often leading to challenges in labeling studies.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound significantly lower than what I observe with ¹³C-labeled glucose?

A: The low incorporation of this compound is often due to fundamental biological and biochemical reasons:

-

Inefficient Cellular Uptake: D-Altrose, being a rare sugar, does not have dedicated high-affinity transporters in most mammalian cells. It likely competes with glucose for uptake via Glucose Transporters (GLUTs), but with much lower efficiency. The transport of similar rare sugars, like D-allulose, is known to be mediated by transporters like GLUT5 but with a lower affinity compared to their primary substrates[1].

-

Poor Substrate for Metabolism: Even if D-Altrose enters the cell, it is a poor substrate for key metabolic enzymes like hexokinase, which is the first committed step for entry into glycolysis. This metabolic bottleneck means that even if intracellular levels of this compound are detectable, the ¹³C label is unlikely to be incorporated into downstream metabolites of central carbon metabolism (e.g., lactate, citrate, amino acids). Much of the D-Altrose that enters a cell may remain unmetabolized or be exported[1].

Q2: What are the most common technical points of failure in a this compound labeling experiment?

A: Several factors in the experimental workflow can lead to poor labeling results:

-

Media Composition: Standard fetal bovine serum (FBS) contains high levels of unlabeled glucose and other small molecules, which will dilute your labeled tracer.

-

Cell Health and Density: Cells that are unhealthy, in a stationary phase, or seeded at too low a density will have altered metabolic rates and reduced nutrient uptake[2][3].

-

Insufficient Labeling Time: Unlike rapidly-metabolized glucose, D-Altrose may require a much longer incubation time to reach a detectable intracellular concentration or achieve isotopic steady state[4].

-

Ineffective Washing: Residual unlabeled glucose from the growth media can be carried over into the labeling experiment, significantly diluting the tracer[2].

-

Metabolite Extraction: Sub-optimal extraction methods can lead to poor recovery of polar metabolites like sugar phosphates.

Q3: How can I optimize my protocol to increase the chances of detecting this compound incorporation?

A: To maximize your signal, consider the following optimizations:

-

Use Dialyzed Serum: Always use dialyzed fetal bovine serum (dFBS) to remove small molecule metabolites, including unlabeled glucose[2].

-

Customize Culture Media: For the duration of the labeling experiment, use a custom-formulated medium where this compound is the only available hexose sugar.

-

Optimize Cell State: Ensure cells are in the mid-exponential growth phase with high viability (>95%).

-

Perform a Time-Course Experiment: To find the optimal labeling duration, perform a time-course experiment (e.g., 1, 4, 8, and 24 hours) to determine when the intracellular labeled Altrose signal plateaus.

-

Pre-Wash Cells: Before adding the labeling medium, wash the cells quickly with warm, glucose-free medium or PBS to remove any residual unlabeled glucose[2].

Q4: How can I determine if the problem is poor cellular uptake or a lack of downstream metabolism?

A: You can dissect this issue by analyzing the intracellular metabolite pool. After the labeling experiment, extract the metabolites and use a sensitive analytical method like LC-MS/MS.

-

If you detect a clear M+1 peak for intracellular D-Altrose but see no M+1 (or other labeled isotopologues) in downstream metabolites like glycolytic intermediates or TCA cycle acids, the bottleneck is metabolism .

-

If the M+1 peak for intracellular D-Altrose is also very low or undetectable , the primary issue is cellular uptake .

Q5: Could D-Altrose be toxic to my cells, thereby inhibiting its own incorporation?

A: While specific toxicity data for D-Altrose is scarce, related rare sugars like D-Allose have been shown to inhibit the growth of some cancer cell lines[5]. High concentrations of D-Altrose could potentially be cytostatic or cytotoxic, leading to reduced metabolic activity. It is advisable to perform a dose-response viability assay (e.g., using Trypan Blue or an MTT assay) with unlabeled D-Altrose to identify a non-toxic concentration for your specific cell line.

Troubleshooting Guide

This table summarizes common issues and provides actionable solutions to improve the incorporation of this compound.

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Low or no ¹³C signal in any metabolite | 1. Use of standard (non-dialyzed) FBS.2. Insufficient labeling time.3. Inefficient removal of unlabeled glucose.4. Low cell number or poor cell viability. | 1. Switch to dialyzed FBS for all experiments[2].2. Perform a time-course experiment to find the optimal labeling duration.3. Wash cells with glucose-free medium immediately before adding the label[2].4. Optimize cell seeding density and ensure high viability before starting the experiment. |